Dextrallorphan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

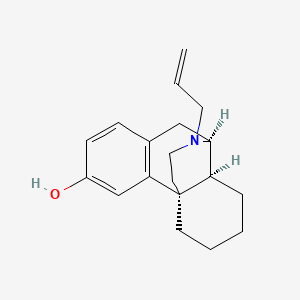

Structure

3D Structure

Properties

CAS No. |

5822-43-5 |

|---|---|

Molecular Formula |

C19H25NO |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

(1S,9S,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m1/s1 |

InChI Key |

OZYUPQUCAUTOBP-NEWSRXKRSA-N |

SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Isomeric SMILES |

C=CCN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Synonyms |

dextrallorphan dextrallorphan hydrobromide, (9alpha,13alpha,14alpha)-isomer dextrallorphan hydrochloride dextrallorphan, (+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Dextrallorphan's Sigma-1 Receptor Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan (DXA), the dextrorotatory enantiomer of the morphinan levallorphan, is a synthetic compound primarily recognized for its dual activity as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] While its NMDA receptor activity has been extensively studied, its role as a σ1 receptor agonist is of significant interest for its potential therapeutic applications in neuroprotection and neuropsychiatric disorders. This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the σ1 receptor, focusing on its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and the Sigma-1 Receptor

This compound is a morphinan derivative that exhibits a complex pharmacological profile.[1] It displays negligible affinity for the σ2, μ-opioid, or δ-opioid receptors, as well as for serotonin and norepinephrine transporters, highlighting its relative selectivity for the σ1 and NMDA receptors.[1]

The σ1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3][4][5] In its inactive state, the σ1 receptor is bound to the chaperone protein BiP (Binding immunoglobulin Protein).[4][6] Upon agonist binding, such as with this compound, the σ1 receptor dissociates from BiP, allowing it to translocate and interact with various client proteins, thereby modulating a range of intracellular signaling pathways.[4][6] These pathways are critically involved in regulating calcium homeostasis, mitigating ER stress, and promoting cellular survival, making the σ1 receptor an attractive therapeutic target for a variety of central nervous system (CNS) disorders.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the related compound Dextromethorphan at the σ1 receptor.

Table 1: this compound Binding Affinity and Functional Data for Sigma-1 Receptor

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 10,000 ± 1,500 nM | Rat Brain | Radioligand Binding | [6] |

| IC50 | 10,000 ± 1,000 nM | Rat Pituitary | Radioligand Binding | [6] |

| Concentration for 50% Inhibition | 67 nM | Guinea-pig Brain | Inhibition of Etorphine-Inaccessible Sites | [2] |

| Ki | 16.1 nM | - | Radioligand Binding | [7] |

| IC50 | 163 nM | - | Radioligand Binding | [7] |

Table 2: Dextromethorphan Binding Affinity Data for Sigma-1 Receptor (for comparison)

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki | ~400 nM | - | Saturation Binding Assay | [8] |

| Ki | 142 - 652 nM | - | Radioligand Binding | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the interaction of ligands like this compound with the σ1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective σ1 receptor radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled σ1 ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9][10][11][12]

Intracellular Calcium Imaging Assay

This protocol is used to assess the functional agonist activity of this compound at the σ1 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the σ1 receptor (e.g., SH-SY5Y, PC12, or primary neurons) on glass coverslips.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity at two different excitation wavelengths.

-

Stimulation: Apply this compound to the cells via the perfusion system.

-

Recording: Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Quantify the peak change in the fluorescence ratio in response to this compound to determine the agonist-induced calcium mobilization.[13][14][15][16][17]

Patch-Clamp Electrophysiology

This protocol is used to investigate the modulatory effects of this compound on the activity of specific ion channels through the activation of the σ1 receptor.

Experimental Workflow:

References

- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to Dextrallorphan: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan, a morphinan derivative, serves as a significant scaffold in neuropharmacology, primarily exhibiting activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist. This dual activity makes it and its analogs compelling candidates for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound and its structural analogs. Detailed experimental protocols for synthesis and key pharmacological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

Introduction to the Morphinan Scaffold

The morphinan skeleton is a rigid tetracyclic structure that has given rise to a vast array of pharmacologically active compounds, including opioids, antitussives, and dissociative agents. This compound ((+)-17-allyl-morphinan-3-ol) belongs to the dextrorotatory series of morphinans, which are notably devoid of significant opioid receptor activity. Instead, their pharmacological effects are primarily mediated through interactions with NMDA and sigma receptors. This compound is the N-allyl derivative of dextrorphan, the primary active metabolite of the common antitussive dextromethorphan. As an NMDA receptor antagonist, this compound is approximately twice as potent as dextromethorphan and five-fold less potent than dextrorphan in vivo.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically begins with the commercially available dextromethorphan or its precursors. A common strategy involves the N-demethylation of dextromethorphan to yield nordextromethorphan (3-methoxy-17-methylmorphinan), which can then be N-alkylated with various substituents. Subsequent O-demethylation affords the corresponding 3-hydroxy morphinan derivatives, including this compound.

General Experimental Protocol for N-Alkylation and O-Demethylation

A representative synthetic route is the preparation of N-substituted dextrorphan analogs from dextromethorphan.

-

N-Demethylation of Dextromethorphan: Dextromethorphan hydrobromide is treated with a chloroformate, such as 2,2,2-trichloroethyl chloroformate, in a suitable solvent like toluene at reflux to yield the corresponding carbamate. Subsequent cleavage of the carbamate, for example, with zinc dust in acetic acid, provides the N-desmethyl intermediate, nordextromethorphan.

-

N-Alkylation: Nordextromethorphan is then reacted with an appropriate alkyl halide (e.g., allyl bromide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired N-substituted 3-methoxy-morphinan.

-

**O

The Discovery and Synthesis of Dextrallorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan, a dextrorotatory morphinan derivative, has emerged as a significant pharmacological tool due to its distinct profile as a sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting a plausible synthetic pathway based on established morphinan synthesis methodologies. It includes detailed, albeit inferred, experimental protocols, a comprehensive summary of its pharmacological properties in a structured tabular format, and visualizations of its signaling pathway and synthetic workflow to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound ((+)-(13α,14α)-17-allylmorphinan-3-ol) is a synthetic morphinan that has garnered interest in neuroscience research.[1] Unlike its levorotatory counterpart, levallorphan, which exhibits potent opioid activity, this compound possesses negligible affinity for opioid receptors.[1] Its pharmacological actions are primarily mediated through its agonist activity at the σ₁ receptor and antagonist activity at the NMDA receptor.[1] This dual activity makes it a valuable molecular probe for studying the roles of these receptor systems in various physiological and pathological processes. The stereochemistry of morphinans is a critical determinant of their biological activity, a fact underscored by the 10,000-fold higher potency of levallorphan at σ₁ receptors compared to this compound, highlighting the stereospecificity of this receptor binding.[1][2]

Pharmacological Profile

This compound's pharmacological profile is characterized by its selective interaction with σ₁ and NMDA receptors, with minimal activity at other major receptor systems.[1] This selectivity is crucial for its use as a research tool to dissect the contributions of these specific pathways.

Table 1: Pharmacological Data for this compound and Related Compounds

| Compound | Receptor/Transporter | Parameter | Value (nM) | Species | Reference |

| This compound | σ₁ Receptor | IC₅₀ | 10,000 ± 1500 | Rat Brain | [1] |

| Pituitary Receptor | IC₅₀ | 10,000 ± 1000 | Rat | [1] | |

| NMDA Receptor ([³H]MK-801 binding) | Kᵢ | 60 - 100 | Rat Forebrain | [3] | |

| Levallorphan | σ₁ Receptor | - | ~1 | Rat | [2] |

| Dextrorphan | NMDA Receptor (MK-801 site) | Kᵢ | 486 - 906 | Rat | [4] |

| σ₁ Receptor | Kᵢ | 118 - 481 | Rat | [4] | |

| σ₂ Receptor | Kᵢ | 11,325 - 15,582 | Rat | [4] | |

| μ-Opioid Receptor | Kᵢ | >1,000 | Human | [4] | |

| δ-Opioid Receptor | Kᵢ | 34,700 | Rat | [4] | |

| κ-Opioid Receptor | Kᵢ | 5,950 | Rat | [4] | |

| Serotonin Transporter (SERT) | Kᵢ | 401 - 484 | Rat | [4] | |

| Norepinephrine Transporter (NET) | Kᵢ | ≥340 | Rat | [4] |

Synthesis of this compound

A specific, detailed industrial synthesis of this compound is not widely published. However, a viable synthetic route can be postulated based on the well-established synthesis of other morphinans, particularly dextromethorphan. The core of this synthesis involves the Grewe cyclization to form the morphinan skeleton.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a substituted octahydroisoquinoline derivative. The key steps include:

-

Grewe Cyclization: Acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline to form the morphinan core.

-

Enantiomeric Resolution: Separation of the dextrorotatory enantiomer from the racemic mixture.

-

O-Demethylation: Removal of the O-methyl group to yield the free hydroxyl group.

-

N-Allylation: Introduction of the allyl group at the nitrogen atom.

Experimental Protocols (Inferred)

The following protocols are inferred from the synthesis of analogous morphinan compounds.

This reaction forms the morphinan skeleton through an acid-catalyzed intramolecular cyclization.

-

Reagents: N-Formyl-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, 85% Phosphoric acid, Toluene.

-

Procedure:

-

A solution of N-Formyl-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline in toluene is prepared.

-

An excess of 85% phosphoric acid is added as a catalyst.

-

The mixture is heated to reflux for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide solution).

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude racemic N-formyl-3-methoxy-morphinan.

-

This step is crucial to isolate the desired dextrorotatory enantiomer.

-

Reagents: Racemic 3-methoxy-morphinan, D-(-)-tartaric acid, suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

The racemic morphinan base is dissolved in a suitable solvent.

-

A solution of D-(-)-tartaric acid in the same solvent is added.

-

The mixture is heated to achieve complete dissolution and then allowed to cool slowly.

-

The diastereomeric salt of the dextrorotatory morphinan with D-tartaric acid, being less soluble, will preferentially crystallize.

-

The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity.

-

The resolved dextrorotatory morphinan free base is liberated by treating the salt with a base (e.g., aqueous ammonia) and extracting with an organic solvent.

-

This step exposes the phenolic hydroxyl group, which is a key feature of this compound.

-

Reagents: Dextrorotatory 3-methoxy-morphinan, Hydrobromic acid (48%) or Boron tribromide (BBr₃).

-

Procedure (using HBr):

-

The dextrorotatory 3-methoxy-morphinan is dissolved in 48% hydrobromic acid.

-

The solution is heated at reflux for several hours.

-

The reaction mixture is cooled and neutralized with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the crude dextrorphan.

-

The precipitate is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

-

The final step introduces the allyl group to the nitrogen atom of the morphinan ring system.

-

Reagents: Dextrorphan, Allyl bromide, a weak base (e.g., sodium bicarbonate), a suitable solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dextrorphan is dissolved in DMF.

-

Sodium bicarbonate is added to the solution to act as an acid scavenger.

-

Allyl bromide is added dropwise to the mixture at room temperature.

-

The reaction is stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Mechanism of Action and Signaling Pathways

This compound's biological effects are primarily attributed to its interaction with the σ₁ and NMDA receptors.

Sigma-1 (σ₁) Receptor Agonism

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[5] As an agonist, this compound binds to the σ₁ receptor, leading to its dissociation from the binding immunoglobulin protein (BiP), another ER chaperone.[6] This activation allows the σ₁ receptor to modulate various downstream signaling pathways, including calcium signaling between the ER and mitochondria, which is crucial for cellular survival and function.[5][6]

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. It is believed to bind to the phencyclidine (PCP) site within the ion channel of the receptor, thereby blocking the influx of calcium ions. This action can prevent excessive neuronal excitation and subsequent cell death, suggesting a potential neuroprotective role.

Conclusion

This compound represents a valuable pharmacological agent for the study of σ₁ and NMDA receptor-mediated processes. While its synthesis is not trivial, established methodologies for the construction of the morphinan skeleton, coupled with stereoselective separation techniques, provide a clear path to its preparation. The detailed pharmacological data and understanding of its mechanism of action presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and related compounds in various neurological and psychiatric disorders. Further research into optimizing its synthesis and fully elucidating its downstream signaling effects will be crucial for its future applications.

References

Dextrallorphan binding affinity at opioid receptors

An In-depth Technical Guide on the Opioid Receptor Binding Affinity of Dextrallorphan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DXA), the dextrorotatory isomer of the morphinan levallorphan, is a synthetic compound primarily recognized for its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a sigma-1 (σ₁) receptor agonist. While its morphinan scaffold is common to many potent opioid analgesics, this compound itself exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of this compound's binding affinity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It consolidates available quantitative and qualitative data, details the experimental methodologies used for such determinations, and illustrates the relevant biological and experimental pathways. The evidence overwhelmingly indicates that this compound possesses a very low to negligible affinity for the classical opioid receptors, distinguishing it from its levorotatory counterparts.

This compound Binding Affinity at Opioid and Non-Opioid Receptors

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

Quantitative Data Summary

Data on this compound's binding affinity at opioid receptors is sparse, primarily because its affinity is exceptionally low. Most contemporary studies focus on its high-affinity interactions with NMDA and sigma receptors. However, historical data and qualitative descriptions consistently confirm its weak interaction with opioid receptors.

An early study determined the IC50 of this compound for binding to opioid receptors in rat brain and pituitary homogenates to be approximately 10,000 nM. In stark contrast, its affinity for the NMDA receptor is in the nanomolar range. This significant difference underscores this compound's pharmacological divergence from typical opioids.

The table below summarizes the available quantitative data for this compound's binding affinity. For context, the affinity

Methodological & Application

Synthesis of Dextrallorphan from Dextromethorphan: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrallorphan (DXA) is a valuable pharmacological tool for studying the sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][2] As the N-allyl derivative of dextrorphan, the primary active metabolite of the common antitussive dextromethorphan, its synthesis is of significant interest to the neuroscience and drug development communities.[3][4] This document provides a detailed two-step protocol for the synthesis of this compound from dextromethorphan, including the O-demethylation of dextromethorphan to dextrorphan and the subsequent N-allylation to yield this compound. This application note is intended to serve as a comprehensive guide for researchers, providing methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

This compound is a morphinan class compound that acts as a sigma-1 receptor agonist and an NMDA receptor antagonist.[1] Unlike its precursor, dextromethorphan, and its intermediate, dextrorphan, this compound's unique N-allyl substitution confers a distinct pharmacological profile, making it a selective tool for in vitro and in vivo studies.[1] The synthesis of this compound from the readily available starting material dextromethorphan involves two key transformations: the cleavage of the methyl ether at the 3-position of the morphinan ring system to yield the phenolic dextrorphan, followed by the introduction of an allyl group at the nitrogen atom. This protocol outlines a robust and reproducible method for this synthesis.

Chemical Structures and Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound from Dextromethorphan.

Caption: Synthetic workflow from Dextromethorphan to this compound.

Experimental Protocols

Step 1: O-Demethylation of Dextromethorphan to Dextrorphan

This procedure is adapted from established methods for the O-demethylation of morphinan alkaloids.

Materials:

-

Dextromethorphan hydrobromide

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dextromethorphan hydrobromide in 48% hydrobromic acid.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude dextrorphan.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Allylation of Dextrorphan to this compound

This protocol is based on general methods for the N-alkylation of secondary amines.

Materials:

-

Dextrorphan

-

Allyl bromide

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., potassium carbonate)

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve dextrorphan in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

-

Add a base, such as sodium bicarbonate or potassium carbonate, to the mixture.

-

Add allyl bromide dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude this compound.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | O-Demethylation | Dextromethorphan HBr | 48% HBr | Water | 2-4 | Reflux | >90 |

| 2 | N-Allylation | Dextrorphan | Allyl bromide, NaHCO₃ | Acetonitrile | 4-8 | 25-50 | 70-85 |

Table 2: Physicochemical and Analytical Data of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available |

| Solubility | Soluble in chloroform, methanol |

| ¹H NMR (CDCl₃) | Consistent with the N-allyl morphinan structure |

| ¹³C NMR (CDCl₃) | Consistent with the N-allyl morphinan structure |

| Mass Spec (ESI+) | m/z [M+H]⁺ ≈ 284.2 |

| HPLC Purity | >98% |

Signaling Pathways and Logical Relationships

The synthetic pathway described is a linear sequence of two distinct chemical transformations. The successful completion of the first step, O-demethylation, is a prerequisite for the second step, N-allylation.

Caption: Logical workflow for the synthesis and purification of this compound.

Application Notes

-

Purity Assessment: The purity of the synthesized this compound is crucial for its use in pharmacological assays. It is recommended to use a combination of HPLC, NMR, and mass spectrometry to confirm the identity and purity of the final product.

-

Alternative Reagents: While 48% HBr is effective for O-demethylation, other reagents such as boron tribromide (BBr₃) can also be employed, particularly for substrates sensitive to strong acids.

-

Reaction Monitoring: Thin-layer chromatography is an effective technique for monitoring the progress of both reaction steps. A suitable mobile phase for TLC would be a mixture of dichloromethane and methanol.

-

Storage: this compound should be stored in a cool, dry, and dark place to prevent degradation.

-

Safety Precautions: Dextromethorphan, dextrorphan, and this compound are pharmacologically active compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Hydrobromic acid is corrosive and should be handled with extreme care. Allyl bromide is a lachrymator and is toxic; it should be handled in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from dextromethorphan. By following the outlined procedures, researchers can reliably produce high-purity this compound for use in a variety of research applications, particularly in the study of sigma-1 and NMDA receptor pharmacology. The provided data tables and workflow diagrams offer a clear and concise overview of the synthesis process.

References

Application Notes and Protocols for the Use of Dextrallorphan in Rat Cerebellar Purkinje Neuron Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan-class compound that serves as a valuable pharmacological tool for investigating neuronal signaling in the cerebellum, particularly in Purkinje neurons. Its distinct dual mechanism of action as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist allows for the dissection of these two critical signaling pathways in Purkinje cell physiology and pathophysiology. In studies on Sprague-Dawley rats, this compound has been shown to increase the spontaneous firing rate of cerebellar Purkinje neurons by 14% when applied iontophoretically, highlighting its excitatory effect on these principal output neurons of the cerebellar cortex.

These application notes provide a comprehensive overview of the use of this compound in research concerning rat cerebellar Purkinje neurons. This document includes quantitative data on its receptor binding and functional effects, detailed protocols for key experiments, and visualizations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound and its interactions with relevant receptors. It is important to note that some of these values are derived from whole-brain or other neuronal preparations, as data specific to Purkinje neurons is limited.

Table 1: Receptor Binding Affinity and Potency of this compound and Related Compounds

| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |

| This compound | σ1 Receptor | IC50 | 67 nM | Guinea-pig brain | |

| This compound | Pituitary Receptor | IC50 | 10,000 ± 1000 nM | Rat | |

| This compound | Brain Receptor | IC50 | 10,000 ± 1500 nM | Rat | |

| Dextromethorphan | NMDA Receptor | IC50 | 0.55 µM | Cultured rat cortical neurons | |

| Dextromethorphan | σ1 Receptor | Ki | 142 - 652 nM | N/A | |

| Dextrorphan | NMDA Receptor | ED50 | 13 - 17 µM | Cultured mouse cortical neurons |

Table 2: Electrophysiological Effects of this compound on Cerebellar Purkinje Neurons

| Preparation | Method | This compound Application | Observed Effect | Species | Reference |

| In vivo | Iontophoresis | Direct application | 14% increase in spontaneous firing rate | Sprague-Dawley Rat |

Signaling Pathways

This compound's effects on Purkinje neurons are mediated by its interaction with σ1 and NMDA receptors, initiating distinct intracellular signaling cascades.

This compound-Modulated Signaling in Purkinje Neurons

Application Notes and Protocols for the Gas Chromatographic Analysis of Morphinan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of morphinan derivatives using gas chromatography (GC). The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and reliable analytical methods for the qualitative and quantitative determination of these compounds in various matrices.

Introduction to GC Analysis of Morphinan Derivatives

Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and thermally stable compounds. Morphinan derivatives, a class of potent opioids that includes morphine, codeine, and heroin, often require derivatization to increase their volatility and thermal stability, making them amenable to GC analysis. Common detectors used in conjunction with GC for the analysis of these compounds include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). GC-MS, in particular, offers high sensitivity and selectivity, making it the gold standard for confirmatory analysis.

Derivatization of Morphinan Derivatives

Due to the presence of polar functional groups, such as hydroxyl and ketone moieties, derivatization is a critical step in the GC analysis of many morphinan derivatives. This process replaces active hydrogens with less polar functional groups, thereby increasing the volatility and thermal stability of the analytes.

Common Derivatization Techniques:

-

Silylation: This is a widely used method that involves the introduction of a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. The TMS derivatives are generally stable and exhibit good chromatographic properties.

-

Acylation: This technique involves the introduction of an acyl group. Reagents like propionic anhydride, acetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used. Acylation is effective for derivatizing hydroxyl and amine groups. Propionic anhydride is often favored for its ability to produce stable derivatives with good chromatographic behavior.[1][2]

-

Oximation: For morphinan derivatives containing ketone groups (e.g., hydrocodone, hydromorphone), an oximation step using hydroxylamine or methoxyamine prior to silylation or acylation is often necessary.[3][4][5] This prevents the formation of multiple derivatives from the enol isomers and improves chromatographic peak shape.[5]

Comparison of Common Derivatizing Reagents:

| Derivatizing Reagent | Target Functional Groups | Advantages | Disadvantages |

| BSTFA (with 1% TMCS) | Hydroxyl, Carboxyl | Forms stable TMS derivatives, widely used. | Can be sensitive to moisture. |

| Propionic Anhydride | Hydroxyl, Amine | Forms stable propionyl esters, provides good sensitivity and accuracy.[1] | May require a catalyst like pyridine. |

| Acetic Anhydride | Hydroxyl, Amine | Readily available and effective. | Acetyl derivatives of morphine may show some instability over time.[6] |

| PFPA / HFBA | Hydroxyl, Amine | Can produce derivatives with good electron-capturing properties (for ECD). | May result in spectra with low abundance of secondary and tertiary ions in MS.[6] |

| Hydroxylamine / Methoxyamine | Ketone | Prevents multiple peak formation for keto-opioids.[3][4] | An additional reaction step is required. |

Quantitative Data Summary

The following tables summarize quantitative data from various validated GC methods for the analysis of common morphinan derivatives.

Table 1: GC-FID Quantitative Data

| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Reference |

| Heroin | Seized Drugs | 2.20 | 7.33 | 50 - 1000 | [7][8] |

Table 2: GC-MS Quantitative Data

| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Morphine, Codeine | Human Urine | - | 25 | 25 - 2000 | [9] |

| Morphine | Human Plasma | 0.1 | - | 0.5 - 1000 | [10] |

| Codeine, Morphine, 6-AM, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone | Blood | 2 | 10 | Up to 2000 | [5] |

| Morphine, 6-AM, Codeine, Dihydrocodeine | Plasma | <5 | - | - | [11] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Heroin in Seized Drug Samples by GC-FID

This protocol is based on a validated method for the routine analysis of illicit heroin samples.[7][8]

1. Materials and Reagents:

-

Heroin hydrochloride reference standard

-

n-Tetracosane (Internal Standard, ISTD)

-

Chloroform, Methanol (HPLC grade)

-

Working Solution: 0.25 mg/mL n-tetracosane in chloroform/methanol (1:1, v/v)

2. Standard and Sample Preparation:

-

Calibration Standards: Prepare a series of heroin calibration standards at concentrations of 50, 100, 250, 500, and 1000 µg/mL by diluting the heroin reference standard in the working solution.

-

Sample Preparation: Accurately weigh a portion of the seized drug sample and dissolve it in a known volume of the working solution to achieve a final concentration within the calibration range.

3. GC-FID Operating Conditions:

-

Instrument: Gas Chromatograph with Flame Ionization Detector (e.g., Agilent 6890N)

-

Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Injection Volume: 1 µL

-

Split Ratio: 10:1

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of heroin to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of heroin in the prepared sample solution from the calibration curve.

-

Calculate the percentage of heroin in the original seized sample.

Protocol 2: Simultaneous Determination of Morphine and Codeine in Human Urine by GC-MS

This protocol describes a sensitive and selective method for the analysis of morphine and codeine in urine, involving derivatization with propionic anhydride.[2][9]

1. Materials and Reagents:

-

Morphine and Codeine reference standards

-

Nalorphine (Internal Standard, ISTD)

-

Borax buffer solution

-

Ethyl acetate

-

Propionic anhydride

-

Pyridine

-

Methanol

-

10% Sodium Hydroxide (NaOH)

2. Standard and Sample Preparation:

-

Internal Standard Spiking: To 1 mL of urine sample (or calibration standard), add the internal standard.

-

pH Adjustment: Adjust the pH of the sample to 9.0-9.2 by adding 10% NaOH dropwise.

-

Extraction: Add 1.0 mL of borax buffer solution and 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Evaporation: Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of air at 60°C.

-

Derivatization: Reconstitute the dried residue in 50 µL of propionic anhydride and 20 µL of pyridine. Vortex and heat at 80°C for 3 minutes.

-

Final Preparation: Evaporate the derivatization reagents to dryness under an air stream at 60°C. Reconstitute the final residue in 50 µL of methanol.

3. GC-MS Operating Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer

-

Column: HP-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C for 1 minute, ramp to 250°C at 20°C/min, and hold for 8 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor appropriate ions for the propionyl derivatives of morphine, codeine, and the internal standard.

-

4. Data Analysis:

-

Generate a calibration curve based on the peak area ratios of the analytes to the internal standard.

-

Quantify the amount of morphine and codeine in the urine samples by comparing their peak area ratios to the calibration curve.

Visualizations

Caption: General workflow for the GC analysis of morphinan derivatives.

Caption: Decision pathway for selecting a derivatization strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. dl.astm.org [dl.astm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of derivatives for determination of codeine and morphine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abvs.giresun.edu.tr [abvs.giresun.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of a solid-phase extraction procedure for the simultaneous determination of morphine, 6-monoacetylmorphine, codeine and dihydrocodeine in plasma and whole blood by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dextrallorphan in Neurotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan-class compound with significant potential in the field of neuroprotection. Its primary mechanisms of action involve the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 (σ1) receptor.[1][2] These properties make this compound a valuable tool for investigating and potentially mitigating neurotoxic insults. Over-activation of NMDA receptors, a phenomenon known as excitotoxicity, is a key pathological process in numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3][4] this compound and its analogs, such as Dextrorphan (DX) and Dextromethorphan (DM), have demonstrated neuroprotective effects in various preclinical models by attenuating this excitotoxic cascade.[5][6][7]

These application notes provide an overview of the use of this compound in neurotoxicity studies, including its mechanisms of action, experimental protocols for in vitro and in vivo models, and a summary of relevant quantitative data.

Mechanisms of Action

This compound exerts its neuroprotective effects through two primary signaling pathways:

-

NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor.[1] During excitotoxic conditions, excessive glutamate release leads to overstimulation of NMDA receptors, causing a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, as well as the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[4][8] By blocking the NMDA receptor channel, this compound prevents this pathological Ca²⁺ influx, thereby mitigating downstream neurotoxic signaling.

-

Sigma-1 (σ1) Receptor Agonism: this compound is also an agonist of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the σ1 receptor has been shown to confer neuroprotection through various mechanisms, including the modulation of intracellular Ca²⁺ signaling, reduction of oxidative stress, and enhancement of cell survival pathways.

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in NMDA receptor-mediated neurotoxicity and the neuroprotective mechanisms of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its primary metabolite, Dextrorphan. This data is essential for dose-response studies and for comparing the potency of related compounds.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Parameter | Value (nM) | Source |

| This compound | Pituitary | IC₅₀ | 10,000 ± 1000 | [2] |

| This compound | Brain | IC₅₀ | 10,000 ± 1500 | [2] |

Table 2: Neuroprotective Efficacy of Dextrorphan

| Neurotoxic Insult | Experimental Model | Parameter | Value (µM) | Source |

| NMDA | Murine Cortical Neurons | ED₅₀ | 13 - 17 | [5] |

| Quinolinate | Murine Cortical Neurons | ED₅₀ | 13 - 17 | [5] |

| Glutamate | Murine Cortical Neurons | ED₅₀ | 13 - 17 | [5] |

Experimental Protocols

In Vitro Neurotoxicity Studies

1. Primary Cortical Neuron Culture

-

Objective: To establish a primary neuronal culture for neurotoxicity and neuroprotection assays.

-

Materials:

-

Timed-pregnant mice (e.g., C57BL/6) at embryonic day 15-16.

-

Dissection medium (e.g., Hibernate-E).

-

Papain dissociation system.

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Poly-D-lysine coated culture plates.

-

-

Protocol:

-

Euthanize the pregnant mouse and dissect the embryonic cortices in ice-cold dissection medium.

-

Mince the cortical tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.

-

Neutralize the papain and gently triturate the cells to obtain a homogenous suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/well in a 96-well plate).

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.

-

Maintain the cultures for 7-10 days in vitro before initiating neurotoxicity experiments.

-

2. NMDA-Induced Neurotoxicity and Neuroprotection Assay

-

Objective: To induce excitotoxicity in primary cortical neurons using NMDA and to assess the neuroprotective effect of this compound.

-

Materials:

-

Primary cortical neuron cultures (7-10 days in vitro).

-

NMDA solution.

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

-

Culture medium.

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

-

-

Protocol:

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the neuronal cultures with different concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

-

Induce neurotoxicity by adding a toxic concentration of NMDA (e.g., 100 µM) to the cultures. Include a control group with no NMDA treatment.

-

Co-incubate the cells with NMDA and this compound for a defined duration (e.g., 24 hours).

-

Assess cell viability using the LDH assay.

-

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Objective: To quantify cell death by measuring the release of LDH from damaged cells.

-

Protocol:

-

Collect the cell culture supernatant from each well.

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add the reaction mixture to the supernatant in a new 96-well plate.

-

Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution provided in the kit.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum LDH release (lysed cells).

-

4. Morphological Assessment of Neuronal Injury

-

Objective: To visually assess neuronal damage and the protective effects of this compound.

-

Materials:

-

Phase-contrast microscope.

-

Fluorescent microscope and relevant neuronal markers (e.g., MAP2 for dendrites, NeuN for neuronal nuclei).

-

-

Protocol:

-

After the neurotoxicity experiment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies against neuronal markers.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Image the cells using a fluorescent microscope.

-

Assess morphological changes such as neurite breakdown, cell body swelling, and nuclear condensation.

-

In Vivo Neurotoxicity Studies

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Objective: To induce focal cerebral ischemia and to evaluate the neuroprotective efficacy of this compound in vivo.

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley, 250-300g).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

Nylon suture for intraluminal occlusion.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis.

-

-

Protocol:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Administer this compound or vehicle at a predetermined time point (e.g., before or after the onset of ischemia).

-

Monitor the animal for neurological deficits.

-

After a survival period (e.g., 24 hours or 7 days), euthanize the animal and harvest the brain.

-

Stain brain slices with TTC to visualize the infarct and quantify the infarct volume.

-

Experimental Workflow

Conclusion

This compound is a promising compound for neurotoxicity research due to its dual mechanism of action as an NMDA receptor antagonist and a sigma-1 receptor agonist. The protocols and data presented here provide a framework for investigating its neuroprotective potential in both in vitro and in vivo models of neuronal injury. Further studies are warranted to fully elucidate its therapeutic potential for a range of neurological disorders characterized by neurotoxic processes.

References

- 1. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats. | BioGRID [thebiogrid.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A new look at glutamate and ischemia: NMDA agonist improves long-term functional outcome in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Additive neuroprotective effects of dextrorphan and cycloheximide in rats subjected to transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions [frontiersin.org]

Experimental Design for Investigating the Neuroprotective Effects of Dextrallorphan

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrallorphan (DXA) is a morphinan class chemical compound that exhibits neuroprotective properties primarily through its action as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist. Extensive preclinical evidence for its parent compound, dextromethorphan (DM), has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) injury, including ischemia, seizure, and traumatic brain injury. The neuroprotective actions of these compounds are largely attributed to their ability to inhibit glutamate-induced neurotoxicity, reduce inflammatory responses, and modulate oxidative stress.

This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of this compound. The methodologies outlined below cover in vitro and in vivo models of neuronal damage and provide a framework for assessing the efficacy and mechanism of action of this compound.

Key Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective effects are believed to be mediated through two primary signaling pathways:

-

NMDA Receptor Antagonism: By blocking the NMDA receptor, this compound can prevent excessive calcium (Ca2+) influx into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.

-

Sigma-1 Receptor Agonism: Activation of the σ1 receptor, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling, reducing oxidative stress, and promoting cell survival.

Data Presentation: In Vitro and In Vivo Neuroprotective Effects of Dextromethorphan

The following tables summarize quantitative data from studies on Dextromethorphan (DM), which serves as a relevant proxy for this compound due to their structural and mechanistic similarities.

Table 1: In Vitro Neuroprotective Effects of Dextromethorphan

| Cell Line/Primary Culture | Insult/Toxin | DM Concentration | Outcome Measure | Result |

| Mesencephalic neuron-glia cultures | MPTP | 10 µM | Superoxide production | Significant reduction |

| Mesencephalic neuron-glia cultures | MPTP | 10 µM | Intracellular ROS | Significant reduction |

| Primary cortical neurons | Glutamate | 1 - 100 µM | Neuronal viability | Concentration-dependent increase |

| SH-SY5Y neuroblastoma cells | Rotenone | 10, 50, 100 µM | Cell Viability (MTT assay) | Significant protection at all concentrations |

Table 2: In Vivo Neuroprotective Effects of Dextromethorphan

| Animal Model | Injury Model | DM Dosage | Outcome Measure | Result | | :

Troubleshooting & Optimization

Technical Support Center: Dextrallorphan In Vivo Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dextrallorphan in in vivo experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo effects of this compound?

A1: this compound primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 (σ₁) receptor.[1][2] In vivo, its NMDA receptor antagonism can lead to dissociative, anticonvulsant, and neuroprotective effects.[1] As a σ₁ receptor agonist, it can modulate neurotransmission and may contribute to neuroprotective and antidepressant-like effects.[3]

Q2: What are the known off-target binding sites of this compound?

A2: this compound has been reported to have negligible affinity for the σ₂ receptor, μ- and δ-opioid receptors, and the serotonin and norepinephrine transporters.[2] However, like its parent compound dextromethorphan, it may interact with other sites at higher concentrations. One study noted that dextromethorphan could interact with calcium and sodium channels.

Q3: My animals are exhibiting unexpected locomotor activity. What could be the cause?

A3: Unexpected locomotor effects can arise from the dual action of this compound. NMDA receptor antagonists can induce hyperlocomotion, a characteristic behavioral signature. Concurrently, sigma-1 receptor agonism can also modulate motor activity. The net effect on locomotion can be complex and dose-dependent. It is also crucial to consider the metabolic conversion of this compound to other active compounds, which may have their own distinct pharmacological profiles.

Q4: I am observing significant variability in my behavioral data between animals. What are some potential reasons?

A4: Inter-animal variability can be attributed to several factors. Genetic differences in metabolism, particularly by cytochrome P450 enzymes, can lead to varying levels of this compound and its active metabolites. Additionally, the behavioral effects of NMDA antagonists can be sensitive to environmental conditions such as lighting and noise levels in the testing room. Ensure that your experimental conditions are strictly controlled and standardized across all animals.

Q5: Are there potential cardiovascular off-target effects I should be aware of?

A5: While specific cardiovascular safety pharmacology data for this compound is not extensively published, drugs acting on the central nervous system, particularly those affecting neurotransmitter systems, can have downstream effects on the cardiovascular system. Standard safety pharmacology assessments would typically evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[4][5][6][7] Given that dextromethorphan has been associated with cardiovascular disturbances at high doses, it is prudent to monitor cardiovascular parameters in your in vivo studies, especially when using higher dose ranges of this compound.[8]

Data Presentation

Table 1: Receptor Binding Profile of this compound and its Metabolite Dextrorphan

| Compound | Target | Affinity (Ki, nM) | Species | Notes |

| This compound | NMDA Receptor (MK-801 site) | 60 - 100 | Rat | Non-competitive antagonist.[1] |

| σ₁ Receptor | Moderate Affinity | Guinea Pig | Agonist activity.[3] | |

| σ₂ Receptor | Negligible Affinity | - | [2] | |

| μ-Opioid Receptor | Negligible Affinity | - | [2] | |

| δ-Opioid Receptor | Negligible Affinity | - | [2] | |

| Serotonin Transporter (SERT) | Negligible Affinity | - | [2] | |

| Norepinephrine Transporter (NET) | Negligible Affinity | - | [2] | |

| Dextrorphan | NMDA Receptor (MK-801 site) | 486 - 906 | Rat | |

| σ₁ Receptor | 118 - 481 | Rat | ||

| σ₂ Receptor | 11,325 - 15,582 | Rat | ||

| μ-Opioid Receptor | >1,000 | Human | ||

| δ-Opioid Receptor | 34,700 | Rat | ||

| κ-Opioid Receptor | 5,950 | Rat | ||

| Serotonin Transporter (SERT) | 401 - 484 | Rat | ||

| Norepinephrine Transporter (NET) | ≥340 | Rat |

Table 2: In Vivo Potency and Effects of this compound

| Effect | Animal Model | ED₅₀ / Effective Dose | Route of Administration | Notes |

| Anticonvulsant (vs. NMDA) | Mice | ~10-20 mg/kg | i.p. | [1] |

| Anticonvulsant (vs. MES) | Mice | ~10-20 mg/kg | i.p. | [1] |

| Inhibition of Etorphine-Inaccessible Sites | Guinea Pig Brain | 67 nM (IC₅₀) | - | [2] |

Experimental Protocols

Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

-

Locomotor activity chambers equipped with infrared beams.

-

This compound solution.

-

Vehicle solution (e.g., saline, DMSO in saline).

-

Rodents (mice or rats).

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituation to Chambers: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize to a baseline.

-

Administration: Remove the animals from the chambers and administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Testing: Immediately return the animals to the locomotor activity chambers and record activity for a predefined period (e.g., 60-120 minutes). Data is typically binned in 5-10 minute intervals to observe the time course of the drug's effect.

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the this compound-treated groups to the vehicle-treated group.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following this compound administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes suitable for the target brain region and animal model.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

HPLC system with an appropriate detector for neurotransmitter analysis.

Procedure:

-

Probe Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using a stereotaxic frame.

-

Recovery: Allow the animals to recover from surgery for a specified period (e.g., 24-48 hours).

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a period of at least 60-90 minutes to ensure stable neurotransmitter levels.

-

Drug Administration: Administer this compound or vehicle.

-

Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for the desired duration of the study.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC.

-

Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| High mortality or severe adverse events in animals. | - Dose too high: The dual action on NMDA and sigma-1 receptors may lead to synergistic toxicity. - Rapid intravenous injection: Bolus injection can cause acute toxicity. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD). - Administer the drug via a slower infusion or a different route (e.g., subcutaneous, intraperitoneal). |

| Inconsistent or paradoxical behavioral results. | - Complex pharmacology: The observed behavior is a composite of NMDA antagonism and sigma-1 agonism, which can have opposing or confounding effects. - Metabolism: The parent drug and its active metabolites may have different pharmacological profiles. | - Use selective antagonists for either the NMDA or sigma-1 receptor as controls to dissect the contribution of each target to the observed behavior. - Consider co-administration with a metabolic inhibitor (e.g., quinidine for CYP2D6) to isolate the effects of the parent compound, though this introduces its own confounds. |

| Difficulty in dissolving this compound for in vivo administration. | - Poor aqueous solubility: The compound may be lipophilic. | - Use a vehicle such as a small percentage of DMSO, Tween 80, or cyclodextrin in saline. Ensure the vehicle itself does not have behavioral or physiological effects by including a vehicle-only control group. |

| Results from in vitro binding do not predict in vivo effects. | - Blood-brain barrier penetration: The compound may not be reaching the central nervous system in sufficient concentrations. - Pharmacokinetics: The drug may be rapidly metabolized and cleared. | - Conduct pharmacokinetic studies to determine the brain and plasma concentrations of this compound and its major metabolites over time. |

Visualizations

Caption: Experimental workflow for in vivo studies of this compound.

Caption: this compound's dual signaling pathways.

References

- 1. embopress.org [embopress.org]

- 2. Buprenorphine - Wikipedia [en.wikipedia.org]

- 3. In vivo microdialysis for striatal DA release [slack.protocols.io:8443]

- 4. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Safety Pharmacology [datasci.com]

- 8. researchgate.net [researchgate.net]

Dextrallorphan Interference in Fluorescence-Based Assays: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by dextrallorphan in fluorescence-based assays.

Troubleshooting Guides

Issue: Unexpected Increase in Fluorescence Signal

If you observe an unexpected increase in fluorescence in the presence of this compound, it may be due to the intrinsic fluorescence of the compound. This compound belongs to the morphinan class of molecules, which are known to exhibit fluorescence.

Troubleshooting Steps:

-

Run a "Compound Only" Control: To confirm autofluorescence, prepare a sample containing only this compound in the assay buffer and measure its fluorescence at the same excitation and emission wavelengths used for your assay.

-

Determine the Excitation and Emission Spectra of this compound: If your plate reader has scanning capabilities, determine the full excitation and emission spectra of this compound to identify its fluorescent properties. This will help in selecting appropriate fluorophores and filter sets to minimize interference.

-

Shift to Red-Shifted Fluorophores: If this compound's fluorescence overlaps with your assay's spectral range, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted). Many small molecules, including morphinans, tend to have lower autofluorescence at these wavelengths.[1]

-

Mathematical Correction: If switching fluorophores is not feasible, you can subtract the background fluorescence from the "compound only" control from your experimental wells. However, this method assumes a linear relationship between fluorescence and concentration and should be validated carefully.

Issue: Unexpected Decrease in Fluorescence Signal

A decrease in the fluorescence signal in the presence of this compound could indicate fluorescence quenching. Quenching occurs when a compound absorbs the excitation light or the emitted light from your fluorophore.[2]

Troubleshooting Steps:

-

Assess Light Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests potential quenching.

-

Perform a "Fluorophore + Compound" Control: Prepare a sample containing your fluorescent probe and this compound (without the biological target) to directly observe if the compound quenches the fluorophore's signal.

-

Adjust Excitation/Emission Wavelengths: If possible, slightly adjust the excitation and emission wavelengths of your assay to move away from the absorbance peaks of this compound.

-

Consider a Different Assay Format: If quenching is significant and cannot be mitigated, explore alternative assay formats that are less susceptible to this type of interference, such as time-resolved fluorescence (TRF) or fluorescence polarization (FP) assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be fluorescent?

While there is no direct published data on the fluorescence of this compound, its chemical structure belongs to the morphinan class. Other morphinans, such as morphine, have been shown to be intrinsically fluorescent. Therefore, it is highly probable that this compound exhibits some level of autofluorescence. Researchers should empirically test for this possibility in their specific assay conditions.

Q2: What are the primary mechanisms of interference by compounds like this compound in fluorescence assays?

The two main mechanisms of interference are:

-

Autofluorescence: The compound itself emits light when excited, leading to a false-positive signal.[2]

-

Fluorescence Quenching: The compound absorbs the light used to excite the fluorophore or the light emitted by it, resulting in a false-negative signal.[2]

Q3: How can I proactively design my experiment to avoid interference from this compound?

-

Fluorophore Selection: Whenever possible, opt for fluorophores with excitation and emission wavelengths in the red or far-red spectrum, as interference from small molecules is generally lower in this range.[1]

-

Control Wells: Always include control wells with this compound alone and this compound with the fluorescent probe (without the target) to assess autofluorescence and quenching.

-

Assay Miniaturization: Using lower volumes can sometimes reduce the impact of interfering compounds.

Q4: Can I use a counter-screen to identify false positives caused by this compound?

Yes, a counter-screen is an excellent strategy. An effective counter-screen would involve running the assay without the biological target of interest. Any activity observed in the presence of this compound in this "target-absent" assay would indicate interference.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

This table illustrates a hypothetical scenario of spectral overlap, emphasizing the need for empirical determination.

| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |

| This compound (Hypothetical) | 330 | 370 | High with blue fluorophores |

| Hoechst 33258 | 350 | 461 | High |

| Fluorescein (FITC) | 494 | 518 | Moderate |

| Cyanine-5 (Cy5) | 650 | 670 | Low |

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the assay buffer to be used in the main experiment.

-

-

Serial Dilution:

-

Create a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the experiment.

-

-

Plate Setup:

-

Pipette the this compound dilutions into the wells of a microplate.

-

Include wells with assay buffer only as a blank.

-

-

Fluorescence Measurement:

-

Using a fluorescence plate reader, perform a spectral scan to determine the excitation and emission maxima of this compound.

-

If a scanner is unavailable, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Plot the fluorescence intensity against the this compound concentration to assess the level of autofluorescence.

-

Visualizations

Caption: Troubleshooting workflow for this compound interference.

Caption: Mechanisms of this compound interference in fluorescence assays.

References

Technical Support Center: Dextrallorphan Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dextrallorphan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the N-allylation of dextrorphan ((+)-3-hydroxymorphinan). This involves reacting dextrorphan with an allylating agent, such as allyl bromide, in the presence of a base.

A2: Dextromethorphan can be used as a starting material. The synthesis would first involve the O-demethylation of dextromethorphan to yield dextrorphan, which is then N-allylated. However, this adds an extra step to the synthesis, potentially lowering the overall yield.

Q3: What are the key reaction parameters to control for a high yield of this compound?

A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A non-nucleophilic base is often preferred to avoid side reactions. The temperature should be carefully controlled to prevent thermal degradation and the formation of byproducts.

Q4: How can I monitor the progress of the N-allylation reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (dextrorphan) and the formation of the product (this compound).

Q5: What are the primary impurities I should expect in the crude this compound product?

A5: Common impurities include unreacted dextrorphan, over-allylated product (quaternary ammonium salt), and potentially O-allylated dextrorphan, where the allyl group has reacted with the phenolic hydroxyl group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |